(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid
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Overview
Description
(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is an organic compound characterized by its unique structure, which includes an allyloxy group, a chloro substituent, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid typically involves the reaction of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde with an appropriate acrylating agent under basic conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of selenium-modified microgel catalysts for the oxidation and oxidative alkoxylation of acrolein, which can yield acrylic acid derivatives with high selectivity and yield . This method is advantageous due to its mild reaction conditions and the reusability of the catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium-modified microgels.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid involves its interaction with various molecular targets and pathways. For example, in polymerization reactions, the compound can act as a monomer that undergoes radical or ionic polymerization to form polymers with desired properties . In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)benzaldehyde: This compound shares the allyloxy group but lacks the chloro and methoxy substituents.
Phenylboronic pinacol esters: These compounds have similar aromatic structures and are used in drug design and delivery.
Uniqueness
(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of the allyloxy, chloro, and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
(E)-3-(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h3-5,7-8H,1,6H2,2H3,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHFBSFRSLPEU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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